molecular formula C7H3BrCl3NO3 B1402194 1-Bromo-2-nitro-4-(trichloromethoxy)benzene CAS No. 1417567-84-0

1-Bromo-2-nitro-4-(trichloromethoxy)benzene

Cat. No.: B1402194
CAS No.: 1417567-84-0
M. Wt: 335.4 g/mol
InChI Key: IOVWOUAYBODBPY-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(trichloromethoxy)benzene is an aromatic compound with the molecular formula C7H3BrCl3NO3. This compound is known for its use as a reagent for the selective addition of nitro or nitroso groups to arenes. It has gained significant attention in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 1-bromo-4-(trichloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-nitro-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the bromine atom can be replaced by other functional groups through oxidative processes.

Common reagents used in these reactions include palladium catalysts for reduction and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-nitro-4-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent for the selective addition of nitro or nitroso groups to arenes, which is valuable in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems where nitro or nitroso groups play a role in biochemical processes.

    Medicine: Research into the potential medicinal applications of this compound includes its use in the development of new pharmaceuticals that target specific biological pathways.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-4-(trichloromethoxy)benzene involves its ability to act as a reagent for the selective addition of nitro or nitroso groups to arenes. This process typically involves the formation of a reactive intermediate that facilitates the transfer of the nitro or nitroso group to the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

1-Bromo-2-nitro-4-(trichloromethoxy)benzene can be compared with other similar compounds such as:

    1-Bromo-4-nitrobenzene: This compound also contains a bromine and nitro group but lacks the trichloromethoxy group, making it less versatile in certain reactions.

    1-Bromo-2-nitrobenzene: Similar to this compound but without the trichloromethoxy group, affecting its reactivity and applications.

    4-Bromo-3-nitrotoluene:

The uniqueness of this compound lies in its trichloromethoxy group, which provides additional reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-bromo-2-nitro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWOUAYBODBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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